2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide -

2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide

Catalog Number: EVT-4034011
CAS Number:
Molecular Formula: C25H25N3O
Molecular Weight: 383.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(4-Chlorophenyl)-1-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-1-yl)prop-2-enone

  • Compound Description: This compound features a 3,4-dimethyl-2,5-dihydro-1H-pyrrole ring substituted at the nitrogen atom with a 3-(4-chlorophenyl)prop-2-enone moiety. It was synthesized via a palladium-catalyzed C-C coupling reaction. []
  • Relevance: This compound shares the core 3,4-dimethylpyrrole structure with the target compound, 2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide. The presence of a similar pyrrole ring system suggests potential similarities in their chemical properties and reactivity. []

(E)-2-cyano-N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-3-(4-hydroxyphenyl)acrylamide (CHC-Mal)

  • Compound Description: CHC-Mal is a derivatization reagent specifically designed for detecting free thiol groups in metabolites and proteins using MALDI mass spectrometry imaging. Its structure includes a maleimide group, a cyanoacrylamide moiety, and a 4-hydroxyphenyl ring. []
  • Relevance: This compound, while possessing a different substitution pattern, contains a pyrrole ring incorporated within the maleimide group. This structural feature links it to the target compound, 2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide. The shared presence of a cyanoacrylamide moiety further emphasizes the structural connection between the two. []

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl)acrylamide (15)

  • Compound Description: This compound belongs to the quinoline derivative family and exhibits potent cytotoxic activity against the MCF7 breast cancer cell line, surpassing the efficacy of the reference drug doxorubicin. []
  • Relevance: Although this compound does not directly contain a pyrrole ring, it falls under the broad category of quinoline derivatives, which were explored in the same research paper [] that discusses 2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide. This suggests a potential research interest in related chemical classes and their biological activities.

3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide (27)

  • Compound Description: This compound is another member of the quinoline derivative family, demonstrating significant anti-breast cancer activity against the MCF7 cell line. Its structure features a quinoline moiety linked to a benzofuran ring system through a carboxamide bridge. []
  • Relevance: Similar to compound 3, this compound is grouped under quinoline derivatives alongside the target compound, 2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide, in the same study. [] This connection emphasizes the potential interest in exploring various quinoline derivatives for their biological activities.

Properties

Product Name

2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide

IUPAC Name

(Z)-2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide

Molecular Formula

C25H25N3O

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C25H25N3O/c1-16-10-11-23(12-18(16)3)28-19(4)13-21(20(28)5)14-22(15-26)25(29)27-24-9-7-6-8-17(24)2/h6-14H,1-5H3,(H,27,29)/b22-14-

InChI Key

UQLXGSCTCMQHII-HMAPJEAMSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=C2C)C=C(C#N)C(=O)NC3=CC=CC=C3C)C)C

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=CC(=C2C)/C=C(/C#N)\C(=O)NC3=CC=CC=C3C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.